molecular formula C10H20N2O4S B2555508 Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate CAS No. 2411179-87-6

Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate

Cat. No.: B2555508
CAS No.: 2411179-87-6
M. Wt: 264.34
InChI Key: OZAUXLGLSGKFTL-HTQZYQBOSA-N
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Description

Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group, an amino group at the 3-position, and a methylsulfonyl substituent at the 4-position. The (3R,4R) stereochemistry is critical for its interactions in biological systems or synthetic applications. Methylsulfonyl groups are electron-withdrawing, enhancing stability and influencing hydrogen-bonding capacity, while the amino group provides a site for further functionalization or hydrogen bonding.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-5-7(11)8(6-12)17(4,14)15/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAUXLGLSGKFTL-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)S(=O)(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₀H₁₈N₂O₃S
  • Molecular Weight : Approximately 218.31 g/mol
  • Stereochemistry : The (3R,4R) configuration is crucial for its biological interactions.

The presence of the tert-butyl group, amino group, and methylsulfonyl substituent contributes to its reactivity and interaction with biological targets. These functional groups facilitate enzyme-substrate interactions and protein-ligand binding, which are essential for its biological efficacy.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its structural characteristics allow it to form stable complexes with various biological molecules. Here are some key findings regarding its biological activity:

  • Enzyme Interaction : The compound has been shown to bind effectively with specific enzymes through hydrogen bonding and hydrophobic interactions. This binding can modulate enzyme activity, making it a valuable tool in drug discovery.
  • Potential Therapeutic Applications : Similar compounds have demonstrated antimicrobial and anticancer properties. Although specific studies on this compound are ongoing, the structural similarities suggest potential for similar therapeutic effects.

Case Study 1: Enzyme Binding Studies

In a study focusing on enzyme interaction, researchers evaluated the binding affinity of this compound with various enzymes. The results indicated that modifications in the compound's structure could enhance its binding affinity significantly. This suggests that further optimization could lead to more potent inhibitors or activators of target enzymes.

Case Study 2: Anticancer Activity

Another research effort explored the anticancer potential of this compound by testing it against several cancer cell lines. Preliminary results indicated that it exhibited cytotoxic effects comparable to known anticancer agents, warranting further investigation into its mechanism of action and therapeutic viability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
Tert-butyl (3R,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate148214-90-8Features methoxy instead of methylsulfonyl group
Tert-butyl (3R,4S)-3-amino-4-(benzyloxycarbonyl)amino)piperidine-1-carboxylate1268511-99-4Contains piperidine ring; useful in peptide synthesis
Tert-butyl 3-hydroxypyrrolidine-1-carboxylate101469-92-5Hydroxypyrrolidine derivative; potential for different reactivity

This comparison highlights the unique combination of functional groups in this compound that enhances its reactivity and selectivity in biological contexts .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Compound Name Substituents (3R,4R unless noted) Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl (3R,4R)-3-amino-4-methylsulfonylpyrrolidine-1-carboxylate (Target) -NH₂, -SO₂CH₃ ~265 (estimated) High polarity, metabolic stability
Tert-butyl (3R,4R)-3-hydroxy-4-[(4-methoxyphenyl)sulfanyl]pyrrolidine-1-carboxylate -OH, -S-(4-methoxyphenyl) ~353 Enhanced lipophilicity; potential for redox activity
Tert-butyl (3R,4R)-3-(cyclohexylsulfanyl)-4-hydroxypyrrolidine-1-carboxylate -OH, -S-cyclohexyl 301.4 Steric bulk; reduced solubility
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate -OH, -CF₃ (3R,4S stereochemistry) ~269 Electron-withdrawing CF₃; improved metabolic stability
Tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate -F, -OH 205.23 Increased electronegativity; hydrogen bonding

Key Observations :

  • Methylsulfonyl vs. Sulfanyl Groups : The target compound’s -SO₂CH₃ group (strong electron-withdrawing, polar) contrasts with -S-aryl/alkyl groups in , which are less polar but more lipophilic. Methylsulfonyl may enhance aqueous solubility compared to cyclohexylsulfanyl derivatives .
  • Amino vs. Hydroxy/Fluoro Groups: The -NH₂ group in the target compound offers nucleophilic reactivity for coupling reactions, unlike -OH or -F substituents in , which are more inert.
  • Stereochemistry : The (3R,4R) configuration in the target compound and contrasts with (3R,4S) in , affecting spatial orientation in chiral environments like enzyme binding pockets.

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